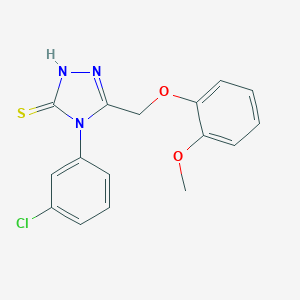
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of triazolethiones and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the modulation of GABA receptors. Specifically, it has been found to act as a negative allosteric modulator of the GABA-A receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity.
Biochemical And Physiological Effects
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, as well as impair learning and memory. It has also been found to have anticonvulsant effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Advantages And Limitations For Lab Experiments
One of the advantages of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its ability to modulate GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its potential to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930. One area of interest is the development of more selective modulators of GABA receptors, which could help to minimize off-target effects. Another area of interest is the use of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, there is a need for further research on the long-term effects of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930, particularly with regard to its potential for neurotoxicity.
Synthesis Methods
The synthesis of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the reaction between 3-chlorobenzylamine and 2-methoxyphenol in the presence of sodium hydride. This is followed by a reaction with thiosemicarbazide and triethyl orthoformate to yield the final product.
Scientific Research Applications
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including the modulation of GABA receptors. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
properties
CAS RN |
107952-07-8 |
|---|---|
Product Name |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Molecular Formula |
C16H14ClN3O2S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3O2S/c1-21-13-7-2-3-8-14(13)22-10-15-18-19-16(23)20(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
VHCPYLFPJVZPKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Other CAS RN |
107952-07-8 |
synonyms |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
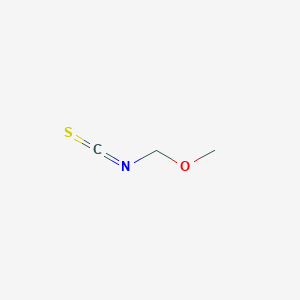
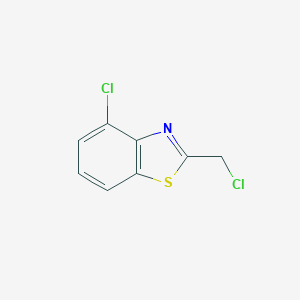
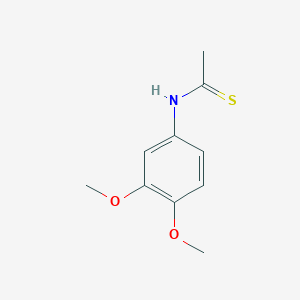
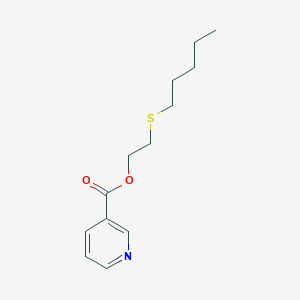
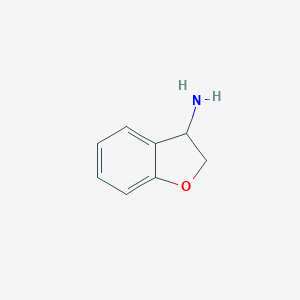

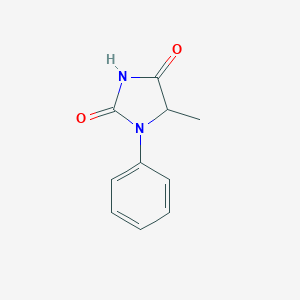
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
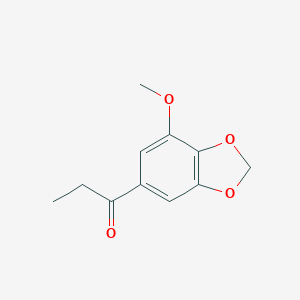
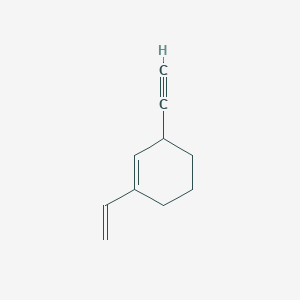
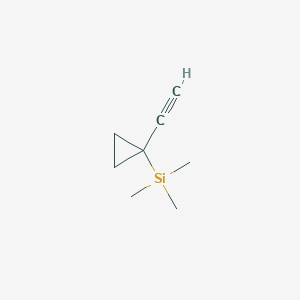
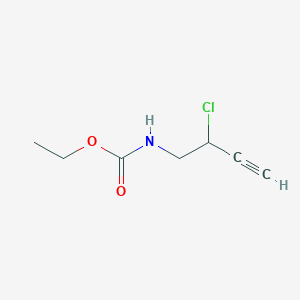
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)